molecular formula C12H17NO2 B15167773 N-[1-(4-ethoxyphenyl)ethyl]acetamide

N-[1-(4-ethoxyphenyl)ethyl]acetamide

Cat. No.: B15167773
M. Wt: 207.27 g/mol
InChI Key: YKDSIUMQCPPFHS-UHFFFAOYSA-N
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Description

N-[1-(4-Ethoxyphenyl)ethyl]acetamide is an acetamide derivative featuring a 4-ethoxyphenyl group attached to an ethyl chain. These compounds typically exhibit a molecular backbone comprising a phenyl ring substituted with an ethoxy group (-OCH2CH3) and an acetamide (-NHCOCH3) moiety.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-4-15-12-7-5-11(6-8-12)9(2)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

YKDSIUMQCPPFHS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]acetamide can be achieved through the Williamson ether synthesis. This involves heating ethyl iodide, paracetamol, and anhydrous potassium carbonate in 2-butanone to produce the crude product, which is then recrystallized from water . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

N-[1-(4-ethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]acetamide has been extensively studied for its applications in various fields:

Mechanism of Action

The analgesic effects of N-[1-(4-ethoxyphenyl)ethyl]acetamide are due to its actions on the sensory tracts of the spinal cord. It also has a depressant action on the heart, acting as a negative inotrope. As an antipyretic, it acts on the brain to decrease the temperature set point .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[1-(4-ethoxyphenyl)ethyl]acetamide with structurally related acetamide derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound* 4-ethoxy, ethyl chain C12H17NO2 207.27 Not reported (inference from analogs) Derived
N-(4-Ethoxyphenyl)acetamide 4-ethoxy C10H13NO2 179.22 Used in seized drug screening
Paracetamol (N-(4-hydroxyphenyl)acetamide) 4-hydroxy C8H9NO2 151.16 Analgesic/antipyretic
N-(4-Methoxyphenyl)acetamide 4-methoxy C9H11NO2 165.19 Not specified
N-[(1R)-1-(4-Chlorophenyl)ethyl]cyanamide 4-chloro, ethyl chain C9H10ClN2 184.65 Cyanamide derivative (synthetic)
Compound 20a (GPR139 agonist)† 4-methoxy, pyrrolotriazinone C18H20N4O3 340.38 GPR139 agonist (CNS applications)
2-(4-Ethoxyphenyl)-N-[2-(4-FP)ethyl]acetamide‡ 4-ethoxy, 4-fluorophenyl C18H20FNO2 301.36 High lipophilicity (logP: 2.74)

*Hypothetical structure inferred from analogs; †From ; ‡From .

Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) enhance lipophilicity compared to electron-withdrawing groups (e.g., chloro). Ethyl chain addition (as in this compound) increases molecular weight and steric bulk, which may influence receptor binding kinetics compared to simpler analogs like N-(4-ethoxyphenyl)acetamide.
  • Synthetic Challenges: Complex derivatives like compound 20a (GPR139 agonist) are synthesized via multi-step routes with moderate yields (e.g., 40% for 20a) . Halogenated analogs (e.g., N-(4-chlorophenyl) derivatives) often require specialized reagents, such as TDAE (tetrakis(dimethylamino)ethylene), for efficient coupling .

Analytical Characterization

  • N-(4-Ethoxyphenyl)acetamide : Characterized via GC/MS (Agilent 5977 MSD) with a molecular ion peak at m/z 179.22 .
  • Fluorinated Analogs : Compounds like 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide exhibit distinct spectroscopic signatures (e.g., hydrogen bonding patterns in NMR) due to fluorine’s electronegativity .

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